molecular formula C25H19ClFN3O4 B2970613 N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894883-73-9

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2970613
CAS RN: 894883-73-9
M. Wt: 479.89
InChI Key: QUXKJLWJSUYIAK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN3O4 and its molecular weight is 479.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that derivatives of this compound have anti-inflammatory properties. For instance, Sunder and Maleraju (2013) synthesized derivatives and found significant anti-inflammatory activity in some of them, highlighting its potential in this field (Sunder & Maleraju, 2013).

Structural Studies and Crystallography

Studies like those conducted by Karmakar, Kalita, and Baruah (2009) focus on the structural analysis of similar compounds, indicating their importance in crystallography and molecular structure understanding (Karmakar, Kalita, & Baruah, 2009).

Herbicide Analysis

The compound has been studied in the context of herbicide analysis. Zimmerman, Schneider, and Thurman (2002) used it for the detection and analysis of herbicides in natural water, showcasing its role in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).

Computational and Pharmacological Evaluation

Faheem (2018) explored the computational and pharmacological potential of related compounds, assessing their toxicity, tumor inhibition, and analgesic effects, demonstrating its relevance in pharmacology (Faheem, 2018).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study on derivatives for in vitro anticancer evaluation, indicating its potential in cancer research (Salahuddin et al., 2014).

Metabolism in Liver Microsomes

Studies like those by Coleman et al. (2000) have focused on the metabolism of related chloroacetamide herbicides in liver microsomes, which is crucial for understanding their biological impact and toxicity (Coleman et al., 2000).

Photovoltaic Efficiency Modeling

Mary et al. (2020) investigated the photochemical properties of benzothiazolinone acetamide analogs, including compounds similar to the one , for potential use in dye-sensitized solar cells, indicating its application in renewable energy research (Mary et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O4/c1-14-3-9-18-24(33)19(23(32)15-4-6-16(27)7-5-15)12-30(25(18)28-14)13-22(31)29-17-8-10-21(34-2)20(26)11-17/h3-12H,13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXKJLWJSUYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

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